4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H15ClN4 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-chloro-1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15ClN4/c10-8-7-14(12-9(8)11)6-5-13-3-1-2-4-13/h7H,1-6H2,(H2,11,12) |
InChI Key |
ZADXDFRHZNXHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis typically proceeds through the following stages:
- Formation of the pyrazole core with the 3-amine and 4-chloro substituent.
- Alkylation of the pyrazole nitrogen (N1) with a 2-(pyrrolidin-1-yl)ethyl halide or equivalent electrophile.
This approach is consistent with the preparation of similar pyrazole derivatives reported in the literature, where pyrazol-3-amine derivatives are functionalized at N1 via nucleophilic substitution or reductive amination strategies.
Detailed Preparation Steps
Synthesis of 4-Chloro-1H-pyrazol-3-amine Intermediate
- Starting Material: 1H-pyrazol-3-amine.
- Chlorination: Introduction of the chlorine atom at the 4-position can be achieved by electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions.
- Alternative Route: Diazotization of 1H-pyrazol-3-amine followed by reaction with potassium iodide (KI) and subsequent halogen exchange to chlorine has been documented for related pyrazole derivatives.
Introduction of the 2-(Pyrrolidin-1-yl)ethyl Side Chain
- Alkylation Reaction: The pyrazole nitrogen (N1) is alkylated using 2-(pyrrolidin-1-yl)ethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or cesium carbonate.
- Solvent and Conditions: Common solvents include N,N-dimethylformamide (DMF), acetonitrile, or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.
- Catalysts: Copper (II) bromide or other copper catalysts may be employed to facilitate the coupling under microwave irradiation or conventional heating.
Representative Experimental Procedure
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress.
- Purification: Flash column chromatography with ethyl acetate/hexane mixtures is standard.
- Characterization: NMR (1H, 13C), HPLC, and LC-MS confirm product identity and purity.
Research Findings and Optimization Insights
- Microwave Irradiation: Use of microwave-assisted synthesis significantly reduces reaction times for pyrazole N-alkylation, with yields up to 80% reported.
- Base Selection: Cesium carbonate has shown improved efficiency over potassium carbonate in some cases due to better solubility and stronger basicity.
- Copper Catalysis: Copper (II) bromide catalysis enhances coupling efficiency, especially in the presence of aryl halides or heterocyclic electrophiles.
- Solvent Effects: Polar aprotic solvents like DMF favor higher yields compared to protic solvents due to better solvation of ionic intermediates.
- Temperature Control: Maintaining moderate temperatures (80–100°C) prevents decomposition of sensitive pyrazole intermediates.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions | Effect on Yield/Outcome |
|---|---|---|
| Starting Material | 1H-pyrazol-3-amine | Precursor for chlorination and alkylation |
| Halogenation Agent | NCS or KI with NaNO2/HCl | Selective 4-chloropyrazole formation |
| Alkylating Agent | 2-(pyrrolidin-1-yl)ethyl bromide/chloride | Introduces pyrrolidine side chain |
| Base | K2CO3 or Cs2CO3 | Neutralizes acid, promotes alkylation |
| Solvent | DMF, ethanol, or acetonitrile | Affects solubility and reaction rate |
| Temperature | 0–28°C (halogenation), 80–100°C (alkylation) | Controls reaction kinetics and selectivity |
| Catalyst | CuBr2 (optional) | Enhances coupling efficiency |
| Reaction Time | 2–3 h (halogenation), 12–48 h (alkylation) | Longer times improve conversion |
| Purification | Column chromatography | Ensures product purity |
| Yield Range | 50–80% | Dependent on conditions and scale |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the chloro group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrazole ring significantly influence solubility, stability, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Theoretical properties inferred from analogs.
Key Observations:
- Pyrrolidine Substituents : The pyrrolidine moiety in the target compound and ’s analog enhances solubility in aqueous media due to its polar nature. However, ’s compound incorporates a carbonyl linker, which may reduce basicity compared to the target’s ethyl-pyrrolidine chain .
- Lipophilicity : The trifluoromethylpyridinyl group in increases lipophilicity, suggesting superior membrane permeability compared to the target compound .
Biological Activity
4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This compound is characterized by its unique structure, which includes a chloro group and a pyrrolidine moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit tumor growth through mechanisms involving the modulation of key signaling pathways such as the BRAF(V600E) pathway, which is critical in many cancers .
- Anti-inflammatory Properties : Studies have demonstrated that certain pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators like nitric oxide (NO) and TNF-α .
Antitumor Mechanism
The antitumor activity of 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine may be attributed to its ability to act as a selective androgen receptor modulator (SARM). This compound has shown high affinity for androgen receptors and exhibits antagonistic activity, making it a potential candidate for prostate cancer treatment .
Anti-inflammatory Mechanism
The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. By modulating these pathways, the compound can effectively reduce inflammation and related symptoms .
Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives, including 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine, revealed significant inhibition of prostate cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an effective treatment option .
Study 2: Anti-inflammatory Activity
In vitro studies showed that the compound significantly reduced LPS-induced production of inflammatory markers in macrophages. The results suggested that the presence of the pyrrolidine group enhances the compound's ability to modulate inflammatory responses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
